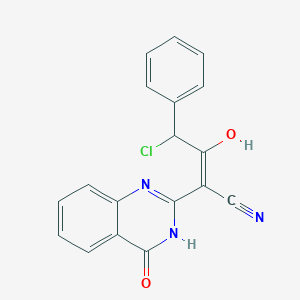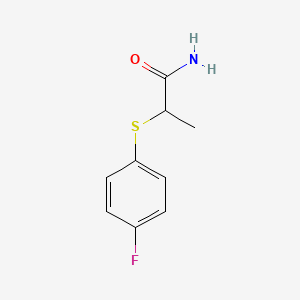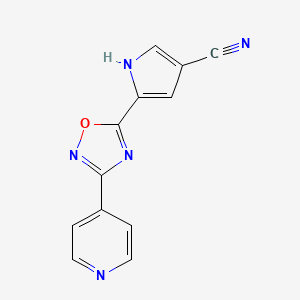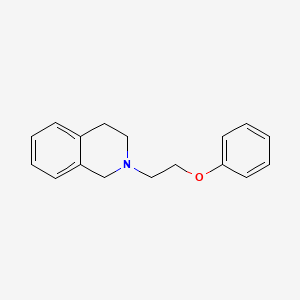
(E)-4-chloro-3-hydroxy-2-(4-oxo-3H-quinazolin-2-yl)-4-phenylbut-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-chloro-3-hydroxy-2-(4-oxo-3H-quinazolin-2-yl)-4-phenylbut-2-enenitrile is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.
作用機序
The mechanism of action of (E)-4-chloro-3-hydroxy-2-(4-oxo-3H-quinazolin-2-yl)-4-phenylbut-2-enenitrile is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including tyrosine kinases and topoisomerases. This compound has also been shown to induce apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and scavenge free radicals. This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
One of the advantages of using (E)-4-chloro-3-hydroxy-2-(4-oxo-3H-quinazolin-2-yl)-4-phenylbut-2-enenitrile in lab experiments is its potential applications in drug discovery. This compound has been shown to exhibit various pharmacological activities, making it a promising candidate for the development of new therapeutic agents. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.
将来の方向性
There are several future directions for the study of (E)-4-chloro-3-hydroxy-2-(4-oxo-3H-quinazolin-2-yl)-4-phenylbut-2-enenitrile. One of the future directions is the development of new analogs of this compound with improved pharmacological activities. Another future direction is the study of the mechanism of action of this compound to gain a better understanding of its pharmacological effects. Additionally, the potential applications of this compound in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders, should be further explored.
合成法
(E)-4-chloro-3-hydroxy-2-(4-oxo-3H-quinazolin-2-yl)-4-phenylbut-2-enenitrile can be synthesized using various methods. One of the most common methods is the reaction of 4-chloro-3-nitrobenzaldehyde with ethyl cyanoacetate in the presence of piperidine to form 4-chloro-3-(2-cyanoethylideneamino)benzaldehyde, which is then reacted with 2-aminobenzamide to form the final product.
科学的研究の応用
(E)-4-chloro-3-hydroxy-2-(4-oxo-3H-quinazolin-2-yl)-4-phenylbut-2-enenitrile has been studied extensively for its potential applications in drug discovery. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities. This compound has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
特性
IUPAC Name |
(E)-4-chloro-3-hydroxy-2-(4-oxo-3H-quinazolin-2-yl)-4-phenylbut-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2/c19-15(11-6-2-1-3-7-11)16(23)13(10-20)17-21-14-9-5-4-8-12(14)18(24)22-17/h1-9,15,23H,(H,21,22,24)/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNFCKRXTYRVJS-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=C(C#N)C2=NC3=CC=CC=C3C(=O)N2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(/C(=C(/C#N)\C2=NC3=CC=CC=C3C(=O)N2)/O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Fluoro-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B7356431.png)
![6-[2-Methoxyethyl(2-methylpropyl)amino]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7356441.png)
![2-[[3-imidazol-1-ylpropyl(methyl)amino]methyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7356455.png)
![2-[(6-aminopyridin-2-yl)methylsulfanyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one](/img/structure/B7356456.png)
![2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-5-methyl-4-phenyl-1H-pyrimidin-6-one](/img/structure/B7356458.png)
![4-cyclopropyl-2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B7356465.png)
![2-[[(2-methoxypyridin-3-yl)methyl-propan-2-ylamino]methyl]-3H-quinazolin-4-one](/img/structure/B7356469.png)
![7-(1-Benzyl-5-oxopyrrolidine-3-carbonyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B7356472.png)



